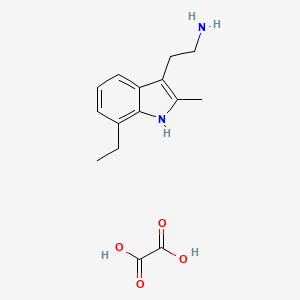

2-(7-Ethyl-2-methyl-1H-indol-3-YL)ethanamine oxalate

Description

2-(7-Ethyl-2-methyl-1H-indol-3-YL)ethanamine oxalate is a synthetic indole derivative with the molecular formula C₁₅H₂₀N₂O₄ and a molecular weight of 292.34 g/mol . The compound consists of a substituted indole core: a 7-ethyl group, a 2-methyl group, and an ethanamine side chain at the 3-position, paired with an oxalate counterion. This oxalate salt form enhances stability and solubility, making it suitable for pharmaceutical and biochemical research . The compound is cataloged under CAS 1177283-28-1 and is commercially available with ≥95% purity .

Properties

IUPAC Name |

2-(7-ethyl-2-methyl-1H-indol-3-yl)ethanamine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.C2H2O4/c1-3-10-5-4-6-12-11(7-8-14)9(2)15-13(10)12;3-1(4)2(5)6/h4-6,15H,3,7-8,14H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSLPXQBFNPFGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=C(N2)C)CCN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Ethyl-2-methyl-1H-indol-3-yl)ethanamine oxalate typically involves the reaction of indole derivatives with appropriate alkylating agents. One common method includes the reaction of 7-ethyl-2-methylindole with ethylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Alkylation and Substitution Reactions

The ethyl and methyl substituents on the indole ring (positions 2 and 7) direct electrophilic substitution. Key reactions include:

a. C3 Ethylamine Side-Chain Reactivity

The ethylamine group at position 3 participates in nucleophilic reactions:

-

Acylation : Reacts with acetyl chloride or anhydrides in DMF/K₂CO₃ to form N-acetyl derivatives (yield: 75–85%) .

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield imine derivatives (confirmed via NMR at δ 8.3–8.5 ppm) .

b. Indole Ring Substitution

-

Electrophilic Aromatic Substitution : Bromination at position 5 occurs using NBS/AgNO₃ in CCl₄ (yield: 38–63%) .

-

Nitration : Limited reactivity due to electron-donating ethyl and methyl groups; requires HNO₃/H₂SO₄ under heated conditions .

Table 1: Redox Pathways and Products

Salt Formation and Acid-Base Reactions

The oxalate counterion influences solubility and stability:

-

Proton Exchange : Reacts with HCl to form 2-(7-Ethyl-2-methyl-1H-indol-3-yl)ethanamine hydrochloride (melting point: 215–220°C) .

-

Stability : Degrades above 200°C, releasing CO₂ (TGA analysis shows 18% mass loss at 220°C) .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization:

-

Suzuki Coupling : With 4-formylphenylboronic acid, forms 4-(3-(2-aminoethyl)-7-ethyl-2-methylindol-1-yl)benzaldehyde (yield: 58%, NMR: δ 10.1 ppm for aldehyde) .

-

Buchwald-Hartwig Amination : Reacts with aryl halides (e.g., 2-bromopyridine) to install aryl amino groups at position 1 .

Mechanistic Insights

Scientific Research Applications

2-(7-Ethyl-2-methyl-1H-indol-3-yl)ethanamine oxalate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-Ethyl-2-methyl-1H-indol-3-yl)ethanamine oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Indole Core

Positional Isomers

2-(5-Ethyl-1H-indol-3-yl)ethanamine hydrochloride (Compound 2 in ):

- Substitution: 5-ethyl instead of 7-ethyl.

- Impact: The shifted ethyl group alters hydrophobic interactions with proteins like HSP90. Both compounds form hydrogen bonds with GLU527 and TYR604 of HSP90, but the 5-ethyl analog shows reduced steric hindrance compared to the 7-ethyl derivative .

- Molecular Weight: 248.75 g/mol (free base).

- 2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine (): Substitution: 2,5-dimethyl groups instead of 2-methyl and 7-ethyl. This analog is studied for serotonin receptor modulation due to its structural similarity to tryptamines .

Halogenated Derivatives

- 2-(5-Bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethylamine Oxalate (): Substitution: 5-bromo added to the core. However, it increases molecular weight (371.23 g/mol) and may elevate toxicity risks .

Functional Group Variations

Oxalate vs. Hydrochloride Salts

- 2-(7-Ethyl-2-methyl-1H-indol-3-YL)ethanamine hydrochloride :

Side Chain Modifications

Pharmacological and Biochemical Comparisons

HSP90 Inhibition ()

- Target Compound : Forms hydrogen bonds with GLU527 and TYR604 of HSP90 via its ethanamine side chain and indole nitro group.

- Analog Comparison :

Serotonin Receptor Affinity

- 2,5-Dimethyltryptamine (): Exhibits higher affinity for 5-HT₂A receptors than the target compound due to its dimethyl groups, which mimic endogenous serotonin’s methyl groups .

Biological Activity

2-(7-Ethyl-2-methyl-1H-indol-3-YL)ethanamine oxalate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by an indole structure, which is known for its diverse biological activities, including neuropharmacological effects. The oxalate salt form may influence its solubility and bioavailability, impacting its pharmacokinetic properties.

Oxalate Interaction

The oxalate component of this compound may also play a role in biological interactions. Oxalates are known to form complexes with calcium and can influence kidney stone formation. Studies have shown that dietary oxalates can induce urinary nanocrystals, suggesting a mechanism by which oxalate-containing compounds might affect renal health .

While direct studies on the mechanisms of action for this compound are scarce, we can infer potential pathways based on related compounds:

- Serotonergic Modulation : By acting on serotonin receptors, the compound may influence mood regulation and cognitive functions.

- Calcium Oxalate Interaction : The presence of oxalate may suggest interactions with calcium metabolism, potentially impacting conditions like hyperoxaluria and kidney stone formation.

Case Studies and Research Findings

Several studies have investigated the broader implications of oxalates in biological systems:

- Vitamin E and Oxalate Interaction : A study demonstrated that vitamin E could prevent hyperoxaluria-induced calcium oxalate crystal deposition in renal tubules by mitigating oxidative stress . This highlights the importance of oxidative balance in conditions involving oxalates.

- Oxalobacter formigenes : Research into intestinal bacteria such as Oxalobacter formigenes indicates that certain gut flora can degrade oxalates, suggesting a potential therapeutic avenue for managing oxalate levels in the body .

Data Table: Comparative Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(7-Ethyl-2-methyl-1H-indol-3-YL)ethanamine oxalate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation of substituted indole precursors with ethanamine derivatives, followed by oxalate salt formation. For example, analogous compounds utilize the Bischler-Napieralski reaction for cyclization, with oxalate precipitation in ethanol to enhance purity. Key parameters include solvent polarity (e.g., ethanol for crystallization), temperature control (60–80°C for cyclization), and stoichiometric ratios of reagents. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the oxalate salt .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR resolves substituent positions (e.g., ethyl and methyl groups at the 7- and 2-positions, respectively). FTIR identifies carboxylate stretches (~1600 cm⁻¹) from the oxalate counterion. Comparative analysis with structurally similar indole derivatives (e.g., 2-methyltryptamine analogs) aids peak assignment .

Q. How can researchers assess the purity of this compound?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) and a C18 column. Mobile phases like acetonitrile/water (0.1% TFA) resolve impurities. Purity thresholds ≥95% are typical for pharmacological studies. Cross-validate with melting point analysis and elemental composition (CHNS/O) .

Advanced Research Questions

Q. How do substituent variations at the indole 7-position influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., 7-chloro, 7-isopropyl) and testing in receptor-binding assays (e.g., NMDA or serotonin receptors). For example, 5-chloro-2-methyltryptamine derivatives show voltage-dependent NMDA receptor inhibition, suggesting halogenation modulates activity. Molecular docking and MD simulations can predict binding affinities .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer : Conduct controlled stability studies under varied conditions (temperature, humidity, pH). For instance, thermal gravimetric analysis (TGA) identifies decomposition points, while accelerated stability testing (40°C/75% RH) monitors degradation. Conflicting solubility data may arise from polymorphic forms; X-ray powder diffraction (XRPD) differentiates crystalline vs. amorphous states .

Q. How can crystallographic data address uncertainties in the compound’s molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement resolves bond angles, torsion angles, and hydrogen-bonding networks. For example, SHELX programs have been widely used for indole derivatives to validate substituent orientations and oxalate coordination geometry. Compare results with Cambridge Structural Database entries for analogous compounds .

Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetic profile?

- Methodological Answer : In vitro assays (e.g., plasma protein binding, microsomal stability) and in vivo studies (rodent models) assess absorption, distribution, and metabolism. LC-MS/MS quantifies plasma concentrations. For oxalate salts, pH-dependent solubility in gastrointestinal fluids must be characterized to predict bioavailability .

Data Analysis & Validation

Q. How should researchers interpret conflicting bioactivity data across different assay platforms?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Control for assay-specific variables like cell line selection (HEK293 vs. CHO) or buffer composition. Meta-analysis of published data on structurally related compounds (e.g., 2-methyltryptamine derivatives) identifies trends in potency and selectivity .

Q. What computational tools are effective for predicting the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) predicts binding modes to receptors like serotonin transporters. QSAR models trained on indole derivatives correlate substituent electronic properties (Hammett σ) with activity. MD simulations (GROMACS) assess binding stability over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.